molecular formula C8H11N3O2 B14853847 Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate

Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate

Cat. No.: B14853847
M. Wt: 181.19 g/mol
InChI Key: IVPVJGFIMNDVMS-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate is a chemical compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of amino groups and a carboxylate ester makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(aminomethyl)pyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate ester can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate is unique due to the presence of both amino groups and a carboxylate ester, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6-amino-4-(aminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-2-5(4-9)3-7(10)11-6/h2-3H,4,9H2,1H3,(H2,10,11)

InChI Key

IVPVJGFIMNDVMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)CN)N

Origin of Product

United States

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